N-(4-(N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)sulfamoyl)phenyl)acetamide
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Overview
Description
N-(4-(N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)sulfamoyl)phenyl)acetamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, and a sulfamoylphenylacetamide structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)sulfamoyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole intermediate. This intermediate is then subjected to a series of reactions, including hydroxypropylation and sulfamoylation, to form the final compound. Key reagents used in these reactions include palladium catalysts for cross-coupling reactions and various organic solvents .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the hydroxypropyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(4-(N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)sulfamoyl)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated as a potential therapeutic agent for treating various diseases, particularly cancer.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-(N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets within cells. This compound is believed to inhibit certain enzymes or proteins that are crucial for cancer cell proliferation and survival. The exact molecular pathways involved are still under investigation, but it is thought to induce apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzo[d][1,3]dioxole moiety and have shown anticancer activity.
Benzylisoquinoline alkaloids: These compounds also feature a benzo[d][1,3]dioxole structure and are used in medicinal chemistry.
Uniqueness
N-(4-(N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)sulfamoyl)phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as an anticancer agent make it a valuable compound for further research and development .
Properties
IUPAC Name |
N-[4-[[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6S/c1-12(21)20-14-4-6-15(7-5-14)27(23,24)19-10-18(2,22)13-3-8-16-17(9-13)26-11-25-16/h3-9,19,22H,10-11H2,1-2H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWOEVQYFUXALD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C)(C2=CC3=C(C=C2)OCO3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.